molecular formula C21H19N3O2 B14646313 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide CAS No. 55275-98-4

2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide

Cat. No.: B14646313
CAS No.: 55275-98-4
M. Wt: 345.4 g/mol
InChI Key: LRHJOMGZOYUGKM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.39 g/mol . This compound is characterized by its pyridine core substituted with dimethyl and diphenyl groups, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide typically involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with aniline derivatives under specific conditions . The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography is common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

  • 2,6-Dimethylpyridine-3,5-dicarboxylic acid
  • 2,6-Dimethyl-3,5-diphenylpyridine
  • 2,6-Dimethyl-3,5-dicarboxylic acid-dianilide

Comparison: Compared to these similar compounds, 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both dimethyl and diphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

55275-98-4

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2,6-dimethyl-3-N,5-N-diphenylpyridine-3,5-dicarboxamide

InChI

InChI=1S/C21H19N3O2/c1-14-18(20(25)23-16-9-5-3-6-10-16)13-19(15(2)22-14)21(26)24-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,23,25)(H,24,26)

InChI Key

LRHJOMGZOYUGKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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